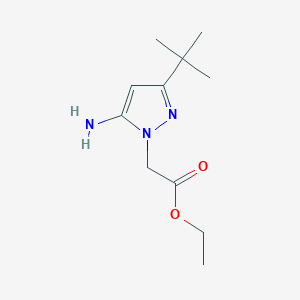

![molecular formula C8H15NO4 B1526766 [(2-Butoxyethyl)carbamoyl]formic acid CAS No. 1248079-21-1](/img/structure/B1526766.png)

[(2-Butoxyethyl)carbamoyl]formic acid

Übersicht

Beschreibung

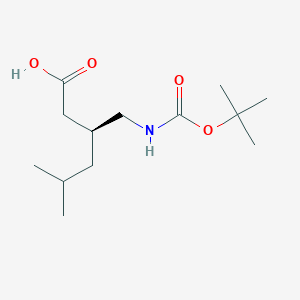

“[(2-Butoxyethyl)carbamoyl]formic acid” (CAS Number: 1248079-21-1) is a derivative of formic acid, an organic compound commonly used in the manufacturing of industrial products . It has a molecular weight of 189.21 .

Physical and Chemical Properties The compound is in oil form at room temperature . Its IUPAC name is (2-butoxyethyl)aminoacetic acid .

Wissenschaftliche Forschungsanwendungen

Carbamoyl Compounds in Organic Synthesis

Carbamoyl anions, derived from N,N-disubstituted formamides, are integral to organic synthesis. A study by Reeves et al. (2014) illustrates the addition of carbamoyl anions to N-tert-butyl nitrones, providing a direct route to α-(N-hydroxy)amino amides. This reaction showcases the utility of carbamoyl derivatives in synthesizing complex organic compounds, with potential applications in pharmaceuticals and material science Reeves et al., 2014.

Formic Acid as a Hydrogen Storage Material

Formic acid is explored as a renewable chemical hydrogen storage system due to its simplicity, low toxicity, and ease of transport. Singh et al. (2016) discuss its use in direct formic acid fuel cells (DFAFCs) and as a potential chemical hydrogen storage material. This highlights the role of formic acid derivatives in renewable energy, particularly in enhancing the efficiency and accessibility of fuel cells for portable devices and vehicles Singh et al., 2016.

Biotechnological Production of Chemicals

The biotechnological routes for producing 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources have been investigated, showing the potential for biosynthesis of valuable chemicals from carbamoyl and formic acid derivatives. This approach aligns with the growing demand for green chemicals and clean technologies, utilizing microbial processes for sustainable chemical production Rohwerder & Müller, 2010.

Catalytic Decomposition for Hydrogen Production

Recent developments in catalytic decomposition of formic acid for hydrogen production are significant for the energy sector. Wang et al. (2018) review the mechanisms and materials studies on both homogeneous and heterogeneous catalysts for formic acid decomposition. This research underscores the importance of formic acid and its derivatives in generating clean energy and reducing carbon emissions Wang et al., 2018.

Applications in Environmental Remediation

Hybrid polyoxomolybdates modified by carboxylic acid ligands demonstrate rapid destruction of chemical warfare agent simulants, showcasing the potential of formic acid derivatives in developing materials for environmental remediation and safety applications Hou et al., 2018.

Eigenschaften

IUPAC Name |

2-(2-butoxyethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-2-3-5-13-6-4-9-7(10)8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVFOUINRWWHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCNC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Butoxyethyl)carbamoyl]formic acid | |

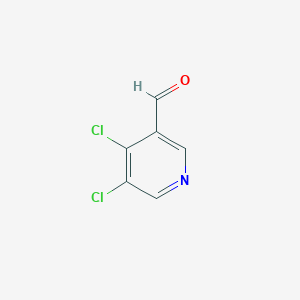

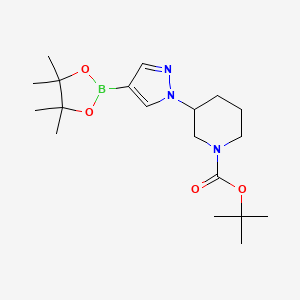

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

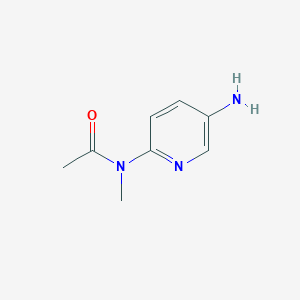

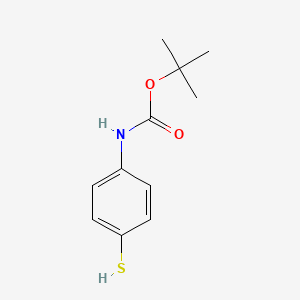

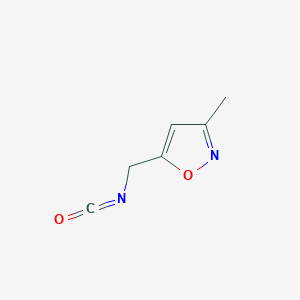

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.